molecular formula C11H12N2O2 B1266644 3-Benzyl-piperazine-2,5-dione CAS No. 5037-75-2

3-Benzyl-piperazine-2,5-dione

Cat. No.: B1266644
CAS No.: 5037-75-2
M. Wt: 204.22 g/mol
InChI Key: UZOJHXFWJFSFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(phenylalanine-glycine), also known as cyclo(Phe-Gly), is a cyclic dipeptide composed of the amino acids phenylalanine and glycine. This compound belongs to the class of 2,5-diketopiperazines, which are the smallest cyclic peptides. Cyclo(phenylalanine-glycine) is known for its biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(phenylalanine-glycine) can be synthesized through the cyclization of the linear dipeptide phenylalanine-glycine. The cyclization reaction typically involves the formation of a peptide bond between the carboxyl group of phenylalanine and the amino group of glycine. This reaction can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions .

Industrial Production Methods

In industrial settings, cyclo(phenylalanine-glycine) can be produced through fermentation processes. For example, it can be isolated from the broth culture of endophytic Streptomyces YIM 64018 associated with Paraboea sinensis . The fermentation process involves cultivating the Streptomyces strain in a suitable medium, followed by extraction and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclo(phenylalanine-glycine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted diketopiperazines and reduced forms of the original compound .

Mechanism of Action

Cyclo(phenylalanine-glycine) exerts its effects through various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells, as well as the inhibition of cell proliferation . The exact molecular targets and pathways involved in these processes are still under investigation.

Comparison with Similar Compounds

Cyclo(phenylalanine-glycine) can be compared with other similar cyclic dipeptides, such as:

    Cyclo(tyrosine-glycine): Similar in structure but contains tyrosine instead of phenylalanine.

    Cyclo(alanine-phenylalanine): Contains alanine instead of glycine.

    Cyclo(phenylalanine-valine): Contains valine instead of glycine.

Uniqueness

Cyclo(phenylalanine-glycine) is unique due to its specific combination of phenylalanine and glycine, which imparts distinct biological activities and chemical properties. Its antimicrobial and anticancer activities make it particularly valuable for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-benzylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOJHXFWJFSFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964640
Record name 3-Benzyl-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5037-75-2
Record name 3-Benzyl-piperazine-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-piperazine-2,5-dione
Reactant of Route 2
3-Benzyl-piperazine-2,5-dione
Reactant of Route 3
3-Benzyl-piperazine-2,5-dione
Reactant of Route 4
3-Benzyl-piperazine-2,5-dione
Reactant of Route 5
3-Benzyl-piperazine-2,5-dione
Reactant of Route 6
3-Benzyl-piperazine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.